molecular formula C50H76N10O12 B3028197 Microcystin HilR CAS No. 169789-55-3

Microcystin HilR

Cat. No.: B3028197
CAS No.: 169789-55-3
M. Wt: 1009.2 g/mol
InChI Key: PJPFCNPJHGMQBK-GHDNJWGDSA-N
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Description

Microcystin HilR (MC-HilR) is a cyclic heptapeptide cyanotoxin produced by cyanobacteria such as Microcystis aeruginosa . Its molecular formula is C₅₀H₇₆N₁₀O₁₂, with a molecular weight of 1009.22 g/mol . Structurally, it features a unique N-methyl modification on the alanine residue, distinguishing it from other microcystins like MC-LR and MC-RR. The compound is identified by the CAS number 169789-55-3 and is commercially available as a reference standard for research . MC-HilR is included in ISO 22104:2021, an international standard for quantifying 12 microcystin variants in water samples, with detection limits as low as 0.05 µg/L using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-8-[(2S)-2-methylbutyl]-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76N10O12/c1-11-27(2)25-38-47(67)59-41(49(70)71)31(6)43(63)56-36(18-15-23-53-50(51)52)46(66)55-35(20-19-28(3)24-29(4)39(72-10)26-34-16-13-12-14-17-34)30(5)42(62)57-37(48(68)69)21-22-40(61)60(9)33(8)45(65)54-32(7)44(64)58-38/h12-14,16-17,19-20,24,27,29-32,35-39,41H,8,11,15,18,21-23,25-26H2,1-7,9-10H3,(H,54,65)(H,55,66)(H,56,63)(H,57,62)(H,58,64)(H,59,67)(H,68,69)(H,70,71)(H4,51,52,53)/b20-19+,28-24+/t27-,29-,30-,31-,32+,35-,36-,37+,38-,39-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPFCNPJHGMQBK-GHDNJWGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N(C(=C)C(=O)NC(C(=O)N1)C)C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@H]1C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N(C(=C)C(=O)N[C@@H](C(=O)N1)C)C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76N10O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016185
Record name Microcystin HilR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169789-55-3
Record name Microcystin HilR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Structural Basis and Reactivity

Microcystin-HilR follows the general cyclic heptapeptide structure of microcystins:

  • Core structure : Cyclo-(D-Ala¹-Hil²-D-β-methylAsp³-Arg⁴-Adda⁵-D-Glu⁶-Mdha⁷) .

  • Key reactive groups :

    • Mdha (Methyldehydroalanine) : Susceptible to nucleophilic attack (e.g., covalent binding to protein phosphatases) .

    • Adda (3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) : Critical for hydrophobic interactions and toxicity .

    • Arg⁴ and Hil² : Variable residues influencing solubility and biological activity .

Enzymatic Interactions and Inhibition

Microcystin-HilR inhibits serine/threonine protein phosphatases (PP1/PP2A) through a two-step mechanism:

  • Reversible binding : Adda⁵ interacts with the catalytic subunit via hydrogen bonding .

  • Covalent bonding : Mdha⁷ forms an irreversible bond with Cys273 of PP1/PP2A .

Key Findings :

  • Substitutions at positions 2 (Hil) and 4 (Arg) modulate phosphatase affinity and transportability via organic anion transporters .

  • Enzymatic detoxification occurs through glutathione conjugation at Mdha⁷, reducing covalent binding capacity .

Chemical Derivatization and Modifications

Recent studies demonstrate derivatization strategies to alter Microcystin-HilR’s properties:

Table 1: Click Chemistry Derivatization of Microcystin-HilR Analogs

Position ModifiedDerivatization GroupEffect on PP1 Inhibition (IC₅₀)Transportability (OATP1B1/1B3)
2 (Hil)Propargyltyrosine↑ Inhibition (1.2 nM)↓ Uptake
4 (Arg)Azidonorleucine↔ Inhibition (2.5 nM)↔ Uptake
  • Key Insight : Derivatization at position 2 enhances phosphatase inhibition while reducing cellular uptake, making analogs potential candidates for targeted therapies .

Degradation Pathways

Microcystin-HilR resists hydrolysis under ambient conditions but degrades via:

Photocatalytic Degradation

  • UV-A/Solar irradiation : TiO₂ catalysts degrade Microcystin-HilR through hydroxyl radical (- OH) attack on Adda⁵ and Mdha⁷ .

    • Efficiency : C/N/S-modified TiO₂ achieves 100% degradation under visible light (180 min) .

Table 2: Photocatalytic Degradation Rates

CatalystLight SourceDegradation Rate (min⁻¹)Efficiency (%)
Bare TiO₂ (pH 10)UV-A0.23899
C/N/S-TiO₂Visible0.04100

Biodegradation

  • Microbial consortia in natural waters degrade Microcystin-HilR via proteolytic cleavage, with half-lives of ~7–21 days .

Analytical Detection and Fragmentation

High-resolution mass spectrometry (HRMS) identifies Microcystin-HilR through characteristic fragments:

  • MS/MS signature :

    • 135 m/z : Immonium ion of Arg⁴ .

    • 213 m/z : Fragment from Adda⁵ cleavage .

  • Thiol derivatization : Shifts retention time (1.46 min → 1.44 min) due to increased hydrophilicity .

Environmental and Toxicological Implications

  • Stability : Resists hydrolysis (pH 1–9) and thermal degradation (<40°C) .

  • Toxicity : LD₅₀ in rodents ranges from 50–100 µg/kg, comparable to MC-LR .

Scientific Research Applications

Detection Methods

The detection of microcystins, including Microcystin HilR, is crucial for monitoring water quality and assessing environmental risks. Several analytical techniques have been developed:

Method Description Detection Range
Mouse Bioassay Utilizes live mice to assess toxicity levels.Varies based on exposure
ELISA (Enzyme-Linked Immunosorbent Assay) A biochemical method that uses antibodies for detection.0.5–50 µg/L
HPLC (High-Performance Liquid Chromatography) Separates components in a mixture for quantification.0.025–250 µg/L
LC-MS/MS (Liquid Chromatography-Mass Spectrometry) Highly sensitive method for identifying and quantifying microcystins.0.03–0.61 µg/L

These methods vary in sensitivity and applicability, with LC-MS/MS being one of the most reliable for environmental samples .

Toxicological Research

This compound exhibits significant hepatotoxicity, impacting liver function in various organisms. Research has focused on its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted:

  • Absorption : Microcystins are rapidly absorbed through the gastrointestinal tract in mammals, with variations noted between species.
  • Distribution : Studies indicate that microcystins bind to plasma proteins differently across species, affecting their toxicity levels; for example, human albumin shows higher binding rates than that in fish .
  • Metabolism : Microcystins undergo metabolic conversion in vivo, with metabolites often being less toxic than the parent compound but still warranting further investigation to understand their effects on human health .
  • Excretion : The biliary excretion pathway is significant for microcystins, with low urinary excretion rates observed .

Ecological Implications

Microcystin production is influenced by environmental factors such as nutrient availability and stress conditions. Research indicates that:

  • Cyanobacteria may produce microcystins during periods of nutrient abundance as a defense mechanism against grazers or competitors.
  • The presence of microcystins can affect community dynamics within aquatic ecosystems by altering species interactions and nutrient cycling .

Case Study 1: Monitoring Water Quality

A study conducted in eutrophic freshwater reservoirs assessed microcystin concentrations and identified key ecological drivers influencing their variability. The findings highlighted that nutrient levels significantly impacted the production of this compound and related congeners .

Case Study 2: Toxicity Assessment

In preclinical studies using rodent models, researchers evaluated the acute effects of this compound on liver function and histopathology. Results demonstrated dose-dependent liver damage and apoptosis, underscoring the need for stringent monitoring in water bodies prone to cyanobacterial blooms .

Comparison with Similar Compounds

Structural and Functional Differences

Microcystins share a conserved cyclic structure with variable amino acids at positions 2 and 3. Below is a comparative analysis of MC-HilR with other prevalent variants:

Variant Molecular Formula Key Structural Features Occurrence Frequency Max. Concentration (ng/L) Toxicity (IC₅₀ for PP1/PP2A)
MC-HilR C₅₀H₇₆N₁₀O₁₂ N-methylalanine, phenylalanine (position 2) 6th most frequent Not reported Predicted moderate
MC-LR C₄₉H₇₄N₁₀O₁₂ Leucine (position 2), arginine (position 4) 2nd most frequent Up to 1,600 0.1–1.0 nM
MC-RR C₄₉H₇₅N₁₃O₁₂ Arginine (positions 2 and 4) 3rd most frequent Highest among variants 10–100 nM
MC-LA C₄₆H₆₇N₇O₁₂ Leucine (position 2), alanine (position 4) Most frequent Not reported 1–10 nM
MC-YR C₅₂H₇₂N₁₀O₁₃ Tyrosine (position 2), arginine (position 4) 5th most frequent Not reported 1–10 nM

Key Observations :

Prevalence : MC-HilR is less common than MC-LA, MC-LR, and MC-RR in environmental samples, ranking 6th in frequency .

Structural Uniqueness: The N-methyl group in MC-HilR may reduce its binding affinity to protein phosphatases (PP1/PP2A) compared to non-methylated variants like MC-LR, which has potent toxicity (IC₅₀: 0.1–1.0 nM) .

LC-MS/MS is more reliable for its quantification .

Environmental and Health Implications
  • Toxicity Prediction : Machine learning models trained on 18 microcystins predict MC-HilR’s phosphatase inhibition as moderate, aligning with its structural modifications .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying Microcystin HilR in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity . For validation, include calibration curves using certified reference materials (e.g., Pribolab® standards) and perform recovery tests in matrices like water or algal blooms. Ensure data normalization using internal standards (e.g., U-[15N] labeled analogs) to correct for matrix effects .
  • Key Considerations : Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from co-eluting compounds. Validate limits of detection (LOD) and quantification (LOQ) using spiked samples .

Q. How should researchers prepare this compound standards for experimental use?

  • Methodological Answer : Use commercially available certified standards (e.g., 10 µg/mL solutions in methanol-water) and dilute to working concentrations immediately before use to prevent degradation . For stability studies, store aliquots at -20°C in amber vials and monitor purity via NMR or HPLC periodically .
  • Data Validation : Include batch-specific certificates of analysis (CoA) in supplementary materials, detailing purity, solvent composition, and storage conditions .

Q. What are the critical steps in designing a toxicity study for this compound?

  • Methodological Answer :

Dose Selection : Conduct preliminary range-finding tests to establish LD50/EC50 values using in vitro models (e.g., hepatocytes) or aquatic organisms (e.g., zebrafish).

Controls : Include solvent controls (e.g., methanol at <0.1% v/v) and positive controls (e.g., Microcystin LR).

Endpoint Measurement : Use biomarkers like protein phosphatase inhibition assays or oxidative stress markers (e.g., glutathione levels) .

  • Statistical Design : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data across studies (e.g., variable toxicity thresholds)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate datasets using PRISMA guidelines, stratifying by variables like exposure duration, model organism, and detection method. Calculate heterogeneity metrics (e.g., I² statistic) to identify confounding factors .
  • Experimental Replication : Standardize protocols (e.g., OECD Test No. 203 for aquatic toxicity) and cross-validate results with orthogonal methods (e.g., ELISA vs. LC-MS/MS) .
    • Case Study : A 2024 study attributed discrepancies in EC50 values (5–20 µg/L) to differences in algal bloom matrix complexity; using SPE cleanup reduced variability by 40% .

Q. What advanced statistical approaches are suitable for modeling this compound exposure risks?

  • Methodological Answer :

  • Nonparametric Correlation : Use Spearman’s rho to assess monotonic relationships between toxin concentrations and environmental variables (e.g., pH, nutrient levels) without assuming linearity .
  • Machine Learning : Train random forest models on multi-parameter datasets (e.g., temperature, cyanobacterial gene counts) to predict exceedance of action levels (e.g., WHO’s 1 µg/L guideline) .
    • Data Interpretation : Address censored data (e.g., values below LOD) by assigning ½ the reporting limit and applying Tobit regression .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

  • Methodological Answer :

  • Transcriptomics : Pair RNA-seq with pathway analysis (e.g., KEGG) to identify dysregulated genes in exposed organisms (e.g., cyp450 family in fish liver) .
  • Metabolomics : Use HRAM-MS to detect microcystin-adducted biomolecules (e.g., glutathione conjugates) and map metabolic perturbations .
    • Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers and prioritize key toxicity pathways .

Data Reporting and Reproducibility

Q. What are the minimum reporting standards for this compound research?

  • Guidelines :

  • Experimental Details : Document extraction protocols, instrument parameters (e.g., LC gradient), and quality controls (e.g., blanks, replicates) in supplementary materials .
  • Data Availability : Deposit raw spectra, chromatograms, and code for statistical models in repositories like Zenodo or Figshare .
    • Ethical Compliance : Disclose conflicts of interest (e.g., funding from toxin-standard suppliers) and adhere to FAIR data principles .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Detection LimitLC-MS/MS with MRM
Toxicity EndpointProtein phosphatase inhibition
Data NormalizationIsotope-labeled internal standards
Statistical ModelSpearman’s rho + Tobit regression

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.